Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride
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Overview
Description
Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This class of compounds is known for its diverse biological activities and is often used in pharmaceutical research and development. The imidazo[1,2-a]pyridine scaffold is found in many drugs, making it a privileged structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction can be catalyzed by various metal catalysts such as copper, iron, gold, ruthenium, and palladium . The reaction conditions often require high temperatures, high catalyst loading, and long reaction times . recent advancements have led to the development of metal-free and aqueous synthesis methods under ambient conditions, which are more environmentally friendly and efficient .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes to assemble the scaffold. These methods include metal-catalyzed coupling reactions and base-catalyzed rearrangements . The use of undesirable solvents such as N,N-dimethylformamide, 1,2-dichloroethane, and acetonitrile is common, but efforts are being made to replace these with greener alternatives .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions can vary, but they often involve the use of metal catalysts and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents at specific positions on the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride include other imidazo[1,2-a]pyridine derivatives such as zolimidine, zolpidem, and rifaximin . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and functional groups .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13Cl2N3O2 |
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Molecular Weight |
278.13 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c1-15-10(14)8-3-2-4-9-12-7(5-11)6-13(8)9;;/h2-4,6H,5,11H2,1H3;2*1H |
InChI Key |
PDECIGJKKTUXGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=CN21)CN.Cl.Cl |
Origin of Product |
United States |
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